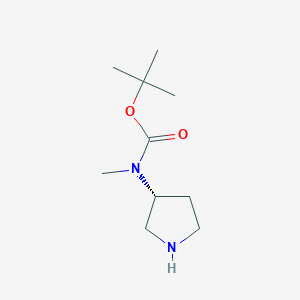

(R)-tert-butyl methyl(pyrrolidin-3-yl)carbamate

Vue d'ensemble

Description

(R)-tert-butyl methyl(pyrrolidin-3-yl)carbamate is a chemical compound that is related to various tert-butyl carbamate derivatives synthesized for different applications in organic chemistry and medicinal chemistry. While the specific compound is not directly mentioned in the provided papers, tert-butyl carbamates are generally used as intermediates in the synthesis of more complex molecules, such as natural products, pharmaceuticals, and other biologically active compounds.

Synthesis Analysis

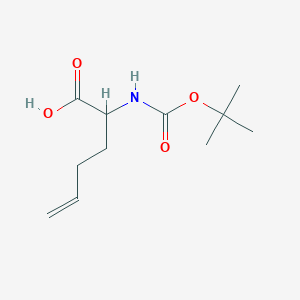

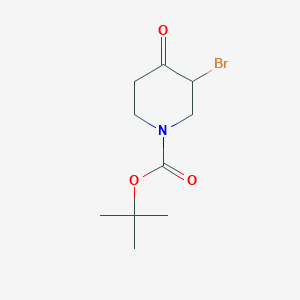

The synthesis of tert-butyl carbamate derivatives can be complex and involves multiple steps. For example, the synthesis of (R)-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate, an intermediate of the natural product jaspine B, is achieved through a seven-step process starting from L-Serine, which includes esterification, Boc protection, and Corey-Fuchs reaction among others . Similarly, tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylate is synthesized from readily available starting materials, demonstrating the utility of tert-butyl carbamate derivatives in the synthesis of macrocyclic Tyk2 inhibitors .

Molecular Structure Analysis

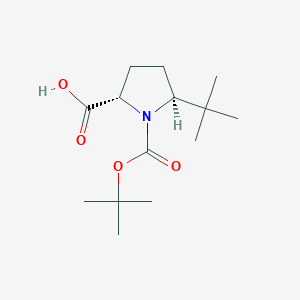

The molecular structure of tert-butyl carbamate derivatives is often confirmed using spectroscopic methods and X-ray crystallography. For instance, tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate was characterized spectroscopically and its structure was confirmed by X-ray diffraction studies . The crystal structure provides valuable information about the conformation and geometry of the molecule, which is essential for understanding its reactivity and interaction with other molecules.

Chemical Reactions Analysis

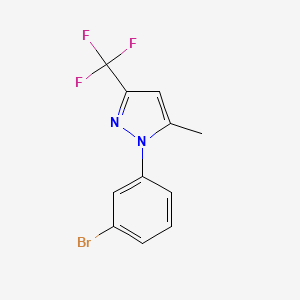

Tert-butyl carbamate derivatives participate in various chemical reactions. The direct ortho arylation of 9-(pyridin-2-yl)-9H-carbazoles bearing a removable directing group via palladium(II)-catalyzed C–H bond activation is an example of how these compounds can be functionalized . The reaction conditions, such as the use of silver nitrate and tert-butyl alcohol as oxidant and solvent, respectively, are optimized to achieve the desired product yields. The functional group tolerance of the reaction is also an important aspect of the chemical reactivity of these compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamate derivatives are influenced by their molecular structure. For example, the crystal structure of tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate reveals that the proline ring adopts an envelope conformation, and the structure exhibits intermolecular hydrogen bonds . These properties can affect the solubility, stability, and reactivity of the compounds. Additionally, the thermal, X-ray, and DFT analyses of related compounds provide insights into their stability and potential intramolecular interactions .

Applications De Recherche Scientifique

Crystal Structure Analysis

The compound tert-butyl {1(S)-[(3R,4S,5S)-5-benzyl-4-hydroxy-2-oxo-3-pyrrolidinyl]-2-phenylethyl}carbamate demonstrates an all-cis trisubstituted pyrrolidin-2-one structure, with specific configurations at the C atoms in the lactam ring. This compound's structure, analyzed using crystallography, offers insights into stereochemistry and intramolecular interactions (Weber et al., 1995).

Synthesis of Drug Intermediates

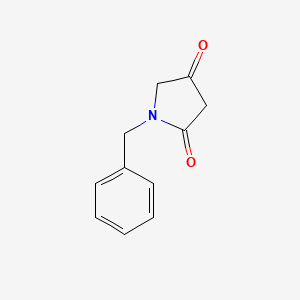

An efficient seven-step process for synthesizing tert-butyl(1-benzylpyrrolidin-3-yl)methylcarbamate and tert-butyl pyrrolidin-3-ylmethylcarbamate has been developed. These compounds are important drug intermediates, derived from itaconic acid ester and characterized by 1HNMR and MS, showcasing cost-efficient and eco-friendly synthesis methods (Geng Min, 2010).

Polyheterocyclic Compounds Synthesis

Methyl N-{4-[(4-oxo-4,5-dihydro-3H-pyrrolo[2,3-c]quinolin-1-yl)carbonyl]phenyl}carbamate is derived from a complex synthesis process involving tert-butyl carbamate. This synthesis contributes to the creation of new polyheterocyclic compounds, expanding the range of chemical entities available for various applications in scientific research (Velikorodov et al., 2019).

Photocatalytic Applications

Photoredox catalysis using tert-butyl carbamate derivatives has been utilized to create a cascade pathway for assembling 3-aminochromones. This method broadens the applications of photocatalyzed protocols in chemical synthesis and material science (Wang et al., 2022).

Safety And Hazards

Propriétés

IUPAC Name |

tert-butyl N-methyl-N-[(3R)-pyrrolidin-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12(4)8-5-6-11-7-8/h8,11H,5-7H2,1-4H3/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYKYUXYNQDXZTD-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C1CCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N(C)[C@@H]1CCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70427088 | |

| Record name | tert-Butyl methyl[(3R)-pyrrolidin-3-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-tert-butyl methyl(pyrrolidin-3-yl)carbamate | |

CAS RN |

392338-15-7 | |

| Record name | tert-Butyl methyl[(3R)-pyrrolidin-3-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3R)-3-(Methylamino)pyrrolidine, 3-BOC protected | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B1337290.png)